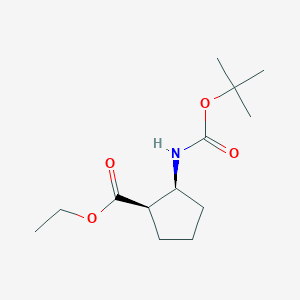![molecular formula C9H10ClN3O2S B1425289 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 1178711-74-4](/img/structure/B1425289.png)
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
Vue d'ensemble
Description
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . Several representatives of this class are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Applications De Recherche Scientifique
Overview of Sulfonamides in Scientific Research
Sulfonamides, including derivatives like 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide, have been widely studied for their diverse applications in scientific research. Their core structure, the sulfonamide moiety, is present in many clinically used drugs, showcasing their importance across multiple therapeutic areas. The broad exploration of sulfonamides has led to their application in fields such as antimicrobial resistance, cancer therapy, and enzyme inhibition. The following sections delve into specific scientific research applications of sulfonamides, excluding aspects related to drug use, dosage, and side effects to focus solely on their research implications.
Sulfonamides in Enzyme Inhibition and Therapeutic Applications
Sulfonamides have been extensively investigated for their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors (CAIs). These studies have contributed to the development of novel drugs targeting various diseases, including glaucoma and cancer. Research has demonstrated the potential of sulfonamides to act as selective antiglaucoma drugs by targeting CA II and as antitumor agents/diagnostic tools by targeting tumor-associated isoforms CA IX/XII. The exploration of sulfonamides in this area highlights their versatility and potential in developing targeted therapies for different health conditions (Carta, Scozzafava, & Supuran, 2012).
Advancements in Sulfonamide-Based Drug Development
The continuous evolution of sulfonamide-based compounds has led to significant advancements in medicinal chemistry. Sulfonamides have been recognized for their wide range of pharmacological activities, extending beyond their traditional antibacterial uses to include roles in treating diseases like cancer, Alzheimer's, and as part of anti-inflammatory therapies. This broad pharmacological spectrum is attributed to the structural versatility of sulfonamides, allowing for the development of compounds with specific therapeutic targets. Research in this area focuses on synthesizing novel sulfonamide derivatives with enhanced efficacy and selectivity for various biological targets, showcasing the compound's potential in the ongoing search for new treatments (Gulcin & Taslimi, 2018).
Safety And Hazards
Orientations Futures
The synthesis of imidazo[1,2-a]pyridines is a topic of ongoing research, with recent advances in eco-friendly, metal-free synthesis methods . These compounds have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Therefore, future research will likely continue to explore new synthetic methods and potential pharmaceutical applications for these compounds.
Propriétés
IUPAC Name |
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-12(2)16(14,15)9-8(10)11-7-5-3-4-6-13(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWSRKQUAGGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=C2N1C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)


![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)